4-amino-2,3-dihydro-1H-inden-2-ol
Description
Structural Features and Stereochemical Considerations
The defining characteristic of 4-amino-2,3-dihydro-1H-inden-2-ol is its fused ring system, which consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring. This core structure is substituted with an amino group (-NH2) at the 4-position of the indane ring and a hydroxyl group (-OH) at the 2-position of the cyclopentane ring. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as different stereoisomers.
The spatial arrangement of the amino and hydroxyl groups relative to the plane of the indane ring system is a critical aspect of its stereochemistry. These groups can be situated on the same side (cis) or on opposite sides (trans) of the five-membered ring, leading to the possibility of diastereomers. Furthermore, the chiral center at position 2 gives rise to a pair of enantiomers for each diastereomer. The specific stereoisomer will have a significant impact on the molecule's chemical reactivity and its interactions with other chiral molecules.
While specific experimental studies on the stereochemistry of this compound are not extensively documented in publicly available literature, a wealth of information exists for the closely related and more widely studied isomers, such as cis- and trans-1-amino-2-indanol. For these related compounds, techniques like X-ray crystallography and various spectroscopic methods have been employed to elucidate their precise three-dimensional structures.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem |
| InChI | InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2 | PubChem |
| InChIKey | VJZSRIHPRAZHIW-UHFFFAOYSA-N | PubChem |
| SMILES | C1C(CC2=C1C=CC=C2N)O | PubChem |
| Predicted XlogP | 0.9 | PubChem |
Significance as a Fundamental Indane Derivative in Organic Chemistry
Indane derivatives, as a class of compounds, hold considerable importance in organic chemistry, serving as versatile scaffolds for the synthesis of a wide array of molecules with diverse applications. The rigid bicyclic framework of the indane system provides a well-defined three-dimensional structure that is often sought after in the design of new chemical entities.
The presence of both an amino and a hydroxyl group in this compound makes it a bifunctional molecule. These functional groups can be selectively modified or can participate in various chemical reactions, allowing for the construction of more elaborate molecular architectures. For instance, the amino group can act as a nucleophile or a base, and it can be transformed into other nitrogen-containing functional groups. The hydroxyl group can also act as a nucleophile or be converted into a good leaving group, facilitating further substitution reactions.
The significance of amino-indanol structures is well-established through the extensive use of its isomers, such as cis-1-amino-2-indanol, as chiral auxiliaries and ligands in asymmetric synthesis. These related compounds have been instrumental in the development of catalysts for a variety of enantioselective transformations, leading to the production of single-enantiomer drugs and other fine chemicals. While direct applications of this compound in this context are not widely reported, its structural similarity to these important chiral building blocks suggests its potential as a valuable tool in stereocontrolled synthesis.
Overview of Research Trajectories in Advanced Synthesis and Chemical Transformations
While specific research dedicated solely to this compound is limited in the current body of scientific literature, the research trajectories for closely related amino-indanol isomers provide a strong indication of the potential avenues for investigation.
Advanced Synthesis: The stereoselective synthesis of amino-indanol derivatives is a key area of research. Methods that have been successfully applied to its isomers could likely be adapted for the synthesis of specific stereoisomers of this compound. These methods often involve:
Stereoselective reduction of a corresponding amino-indanone precursor.
Ring-opening of an epoxide with an amine nucleophile.
Enzymatic resolutions to separate racemic mixtures into their constituent enantiomers.
Chemical Transformations and Applications: The research on related amino-indanols has largely focused on their application as:
Chiral Ligands: The amino and hydroxyl groups can coordinate to metal centers, creating chiral catalysts for asymmetric reactions such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Chiral Auxiliaries: By temporarily attaching the amino-indanol to a substrate, it can direct the stereochemical outcome of a reaction on that substrate.
Building Blocks for Pharmaceuticals: The indane scaffold is present in a number of biologically active molecules. The functional groups on this compound provide handles for its incorporation into larger, more complex pharmaceutical agents. For instance, the closely related (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a key intermediate in the synthesis of the HIV protease inhibitor, Indinavir. researchgate.net
Future research on this compound will likely focus on the development of efficient and stereoselective synthetic routes to access its various isomers. Following this, the exploration of its utility as a chiral ligand or auxiliary in asymmetric catalysis, and its potential as a precursor for novel bioactive compounds, would be logical next steps in unlocking the full potential of this intriguing indane derivative.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZSRIHPRAZHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712420 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913296-60-3 | |
| Record name | 4-Amino-2,3-dihydro-1H-inden-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2,3 Dihydro 1h Inden 2 Ol and Its Stereoisomers
Racemic Synthetic Approaches
The synthesis of racemic 4-amino-2,3-dihydro-1H-inden-2-ol can be achieved through several classical and multi-step pathways, often involving key functional group interconversions.
Classical Reaction Pathways
Classical approaches to racemic this compound typically commence from a substituted indanone precursor. A hypothetical, yet chemically sound, pathway starts with 4-nitro-1,2-dione. The selective reduction of the ketone at the 2-position can be accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This would be followed by the reduction of the nitro group to an amine, for which various reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation (e.g., H₂ over Pd/C) are effective.
Another classical method involves the reduction of an oxime derivative. For instance, a 4-nitro-2-indanone precursor could be converted to its oxime using hydroxylamine. Subsequent reduction of the oxime can yield the corresponding amine. The choice of reducing agent, such as sodium in alcohol or catalytic hydrogenation, can influence the reaction's outcome and yield. acs.org
Multi-step Synthetic Sequences
More elaborate multi-step syntheses allow for greater control and flexibility in constructing the this compound scaffold. A plausible sequence could start from commercially available 4-aminoindan. While direct hydroxylation at the 2-position is challenging, a route involving bromination followed by nucleophilic substitution is feasible.
A proposed multi-step synthesis is outlined in the table below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | N-Acetylation | Acetic anhydride (B1165640), pyridine (B92270) | N-(2,3-dihydro-1H-inden-4-yl)acetamide |
| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄, heat | N-(2-bromo-2,3-dihydro-1H-inden-4-yl)acetamide |
| 3 | Nucleophilic Substitution | H₂O, DMSO | N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)acetamide |
| 4 | Hydrolysis | Aqueous HCl, heat | This compound |
This sequence protects the amino group during the harsh bromination step and then introduces the hydroxyl group via substitution. The final deprotection step yields the target molecule. Such multi-step approaches are common in organic synthesis to build molecular complexity in a controlled manner. ub.edu
Functional Group Interconversion Strategies
Functional group interconversions (FGI) are at the core of synthesizing complex molecules like this compound from simpler starting materials. fiveable.meimperial.ac.uk Key FGIs in the context of this synthesis include:
Nitro to Amine Reduction: A crucial step in many syntheses that start with nitrated precursors. Reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation are standard. almerja.com
Ketone to Alcohol Reduction: The conversion of a 2-indanone (B58226) to a 2-indanol (B118314) is typically achieved with hydride reagents like NaBH₄ or lithium aluminum hydride (LAH). imperial.ac.uk
Azide (B81097) to Amine Reduction: An alternative to direct amination or nitro reduction is the introduction of an azide group (N₃), often via nucleophilic opening of an epoxide, followed by reduction to the amine using H₂/Pd/C or triphenylphosphine (B44618) (PPh₃)/H₂O. This is a common strategy in the synthesis of related aminoindanols. nih.gov
Ritter Reaction: This reaction can form an amide from an alcohol and a nitrile in the presence of a strong acid. A potential application would be the reaction of a 2,3-dihydro-1H-inden-2-ol with acetonitrile (B52724) to install a protected amino group, which can then be hydrolyzed. This method has been successfully used for the synthesis of cis-1-amino-2-indanol from indene (B144670) oxide. nih.govresearchgate.netmdpi.com
Stereoselective Synthesis of Enantiopure this compound
The production of enantiomerically pure forms of this compound requires stereoselective methods, which can be broadly categorized into chiral pool approaches and asymmetric catalysis.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. youtube.com For the synthesis of enantiopure this compound, a hypothetical approach could start from an enantiopure amino acid like a substituted D- or L-phenylalanine derivative. mdpi.com The synthesis of (1S,2R)-1-amino-2-indanol from D-phenylalanine serves as a precedent for this type of strategy. mdpi.com
The general principle involves converting the amino acid into a key intermediate that already contains the desired stereochemistry, which is then elaborated through a series of reactions to form the target indanol structure. This often involves steps like diazotization to convert the amino group to a hydroxyl group with retention of stereochemistry, followed by intramolecular Friedel-Crafts acylation to form the indanone ring. Subsequent functional group manipulations would then lead to the final product, preserving the initial chirality. mdpi.com
Asymmetric Catalytic Hydrogenation and Reduction Methods
Asymmetric catalysis is a powerful tool for creating chiral centers with high enantioselectivity. rsc.org For the synthesis of enantiopure this compound, the key step would be the asymmetric reduction of a prochiral 4-substituted-2-indanone precursor.
Organocatalytic and Metal-Catalyzed Reductions: A variety of chiral catalysts have been developed for the asymmetric reduction of ketones. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their high efficiency in reducing prochiral ketones to chiral secondary alcohols with high enantiomeric excess (ee). rsc.org The use of chiral ligands with metal catalysts, such as ruthenium or rhodium, in asymmetric transfer hydrogenation or hydrogenation reactions is another established method. researchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative for asymmetric synthesis. For instance, a prochiral 4-amino-2-indanone or a protected version could be stereoselectively reduced using a ketone reductase (KRED) enzyme. Numerous KREDs are commercially available and can provide access to either the (R) or (S)-alcohol with high enantiopurity. nih.gov
Alternatively, a transaminase (TAm) enzyme could be used for the asymmetric amination of a 4-hydroxy-1-indanone (B1297909) precursor to introduce the amino group stereoselectively. The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone using a transaminase with high enantioselectivity has been reported, demonstrating the feasibility of this approach for related indane skeletons. ajpamc.com
Below is a table summarizing potential asymmetric reduction methods applicable to a 4-substituted-2-indanone precursor.
| Catalyst/Method | Type | Typical Reagents | Expected Outcome for 4-Substituted-2-Indanone |
| CBS Catalyst | Organocatalyst | Borane (BH₃) complex | Enantioselective reduction to the corresponding chiral 2-indanol. rsc.org |
| Chiral Ru/Rh Complexes | Metal Catalyst | H₂ or isopropanol (B130326) | Enantioselective hydrogenation or transfer hydrogenation to the chiral 2-indanol. researchgate.net |
| Ketone Reductase (KRED) | Biocatalyst | NADPH cofactor regeneration system | Highly enantioselective reduction to either (R)- or (S)-2-indanol. nih.gov |
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. nih.gov In the context of synthesizing this compound, this typically involves the reduction of a corresponding 4-amino-1-indanone (B1289165) precursor. Chiral ligands coordinated to a metal center, such as iridium or ruthenium, create a chiral environment that directs the hydrogenation to one face of the carbonyl group, leading to the desired stereoisomer of the amino alcohol. nih.gov The efficiency and enantioselectivity of these reactions are highly dependent on the design of the chiral ligand and the reaction conditions. nih.gov For instance, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have demonstrated high efficiency in the asymmetric hydrogenation of various ketones. nih.gov
Organocatalytic Asymmetric Reductions
Organocatalysis offers a metal-free alternative for the asymmetric reduction of prochiral ketones. rsc.org Chiral organic molecules, such as proline derivatives or bifunctional thiourea-amine catalysts, can effectively catalyze the enantioselective transfer of a hydride from a reducing agent, like catecholborane, to a ketone. nih.gov These catalysts operate by forming a transient chiral complex with the reactants, thereby inducing stereoselectivity. nih.gov The development of novel organocatalysts has expanded the scope and efficiency of these reductions for a wide range of substrates. rsc.orgrsc.org
Table 1: Examples of Organocatalytic Asymmetric Reduction of Ketones
| Catalyst Type | Reducing Agent | Substrate Scope | Key Features |
|---|---|---|---|
| Oxazaborolidine (CBS) | Borane | Aryl, alkyl ketones | Well-established, high enantioselectivity |
| Hydroxyamide | Borane | Aromatic ketones | Effective for specific substrates |
| BINOL derivatives | Various | Broad | Versatile, tunable |
| Thiourea-amine | Catecholborane | Aryl, α,β-unsaturated ketones | Bifunctional activation, air-stable |
Biocatalytic Approaches (e.g., Transaminases, Lipases)
Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Transaminases and lipases are particularly relevant for the synthesis of chiral amino alcohols.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. rsc.orgfrontiersin.org By using a prochiral 4-hydroxy-2-indanone as a substrate, a chiral amine can be introduced with high enantioselectivity, leading to the formation of a specific stereoisomer of this compound. whiterose.ac.uknih.gov The choice of the transaminase enzyme (either (R)- or (S)-selective) dictates the stereochemical outcome. whiterose.ac.uk Protein engineering and optimization strategies are continuously being developed to improve the stability and substrate scope of transaminases for industrial applications. rsc.orgfrontiersin.org
Lipases: Lipases are typically used in the kinetic resolution of racemic mixtures (see section 2.2.4.2). researchgate.netnih.gov However, they can also be employed in asymmetric acylation or deacylation reactions to produce enantiomerically enriched amino alcohols.
Diastereoselective Synthesis through Auxiliary Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is removed. While specific examples for the synthesis of this compound using this method are not detailed in the provided context, the general principle involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to create the desired stereocenters, and then cleaving the auxiliary.
Chiral Resolution Techniques
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers.
Diastereomeric Salt Formation
This classical resolution method involves reacting a racemic mixture of an amine, such as this compound, with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amino alcohol. libretexts.org
Kinetic Resolution (Enzymatic and Non-Enzymatic)
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org
Enzymatic Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols and amines. researchgate.netnih.gov In the case of racemic this compound, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.net For example, selective N-acetylation of (1S,2R)-1-amino-2-indanol has been achieved with high enantiomeric excess using immobilized lipase B from Candida antarctica. researchgate.net Transaminases can also be employed in the kinetic resolution of racemic amines. whiterose.ac.uk
Table 2: Examples of Lipase-Catalyzed Kinetic Resolution
| Lipase Source | Acyl Donor | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Ethyl acetate | (±)-cis-1-Amino-2-indanol | Selective N-acetylation of (1S,2R)-enantiomer | researchgate.net |
| Pseudomonas cepacia | Various | Racemic alcohols/amines | High enantioselectivity | nih.gov |
Non-Enzymatic Kinetic Resolution: This approach utilizes chiral catalysts that are not enzymes to achieve kinetic resolution. researchgate.net These can include transition metal complexes or organocatalysts. researchgate.net For instance, chiral acylation catalysts have been developed for the kinetic resolution of racemic alcohols and amines. researchgate.net
Novel Synthetic Route Development
The drive towards greener and more efficient chemical manufacturing has spurred the development of novel synthetic pathways to this compound. These modern approaches prioritize the reduction of waste, energy consumption, and the number of synthetic steps, while maximizing the incorporation of starting material atoms into the final product.
Atom-Economical and Step-Economical Syntheses
The principles of atom and step economy are central to sustainable chemical synthesis. In the context of this compound, researchers have explored biocatalysis as a powerful tool to achieve these goals. One notable advancement is the use of transaminase enzymes for the asymmetric amination of a suitable indanone precursor.
A highly step- and atom-economical approach commences with 4-cyano-1-indanone. Through a biocatalytic reductive amination using a specific transaminase enzyme, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile can be synthesized with high enantioselectivity. ajpamc.com This enzymatic transformation is advantageous as it operates under mild conditions and directly installs the chiral amine functionality in a single step, avoiding the multiple protection-deprotection and resolution steps often required in classical chemical syntheses.
The subsequent conversion of the resulting 4-cyano-1-aminoindane intermediate to this compound would involve the stereoselective reduction of the 2-keto group. While specific literature for the biocatalytic reduction of a 4-amino substituted 2-indanone is emerging, the reduction of related indanone systems is well-documented. Ketoreductases (KREDs) have demonstrated high efficiency and stereoselectivity in the reduction of various ketones to their corresponding alcohols. acs.org The application of a suitable KRED could provide a green and efficient route to the desired cis- or trans-diol, depending on the enzyme's stereochemical preference. This enzymatic reduction would be highly atom-economical, utilizing a biological catalyst and a simple hydride source.
| Starting Material | Key Transformation | Catalyst/Reagent | Product | Key Advantages |
| 4-Cyano-1-indanone | Asymmetric Reductive Amination | Transaminase | (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | High enantioselectivity, mild conditions, single step. ajpamc.com |
| 4-Amino-2-indanone | Stereoselective Ketone Reduction | Ketoreductase (KRED) | This compound | High stereoselectivity, green catalyst, mild conditions. acs.org |
Flow Chemistry Applications in Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its intermediates presents several advantages over traditional batch processing.
The key steps in the synthesis of this compound, such as catalytic hydrogenations and reductions, are particularly well-suited for flow reactors. For instance, the reduction of a substituted indanone can be performed in a packed-bed reactor containing a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.org Furthermore, the continuous nature of the process minimizes the handling of hazardous reagents and allows for the safe use of high-pressure and high-temperature conditions.
A potential flow-based synthesis of this compound could involve the following sequence:
Continuous Reductive Amination: A solution of the starting indanone and an ammonia (B1221849) source could be continuously passed through a reactor containing an immobilized transaminase or a heterogeneous hydrogenation catalyst.
In-line Ketone Reduction: The output from the first reactor, containing the amino-indanone, could be directly fed into a second flow reactor packed with an immobilized ketoreductase or a different heterogeneous catalyst for the stereoselective reduction of the ketone.
In-line Purification: The product stream could then be passed through a purification unit, such as a scavenger resin or a continuous crystallization system, to isolate the final product.
This integrated, multi-step continuous flow system would significantly streamline the synthesis, reduce manual handling, and allow for on-demand production of the target molecule.
| Reaction Step | Flow Reactor Type | Catalyst | Potential Advantages |
| Reductive Amination | Packed-Bed Reactor | Immobilized Transaminase / Heterogeneous Catalyst | High throughput, catalyst reusability, enhanced safety. |
| Ketone Reduction | Packed-Bed Reactor | Immobilized Ketoreductase / Heterogeneous Catalyst | Precise control of stereoselectivity, efficient heat and mass transfer. |
Chemical Reactivity and Derivatization Strategies of 4 Amino 2,3 Dihydro 1h Inden 2 Ol
Transformations at the Amino Functionality
Acylation and Amidation Reactions
The amino group of 4-amino-2,3-dihydro-1H-inden-2-ol can readily undergo acylation to form amides. This classic transformation is typically achieved by reacting the aminoindanol (B8576300) with acylating agents such as acyl chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com This process is often carried out in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid.
The formation of amides can significantly alter the electronic and steric properties of the parent molecule. The introduction of an acyl group can modulate the basicity of the nitrogen and introduce new functionalities for further derivatization.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)acetamide | Base (e.g., pyridine (B92270), triethylamine) |
| Benzoyl chloride | N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)benzamide | Schotten-Baumann conditions |
| Acetic anhydride (B1165640) | N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)acetamide | Often requires a catalyst or heat |
Alkylation and Arylation Reactions
The nucleophilic nature of the amino group also allows for alkylation and arylation reactions. Direct alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination offers a more controlled approach, involving the reaction of the aminoindanol with an aldehyde or ketone in the presence of a reducing agent.
Arylation of the amino group can be accomplished through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide or triflate. These reactions are powerful tools for creating carbon-nitrogen bonds and introducing aromatic moieties.
Formation of Imines and Schiff Bases
The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orgresearchgate.net The formation of the C=N double bond is a reversible process. libretexts.org
The stability of the resulting imine can be influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, tend to form more stable Schiff bases. masterorganicchemistry.com These imine derivatives can serve as versatile intermediates for the synthesis of more complex molecules.
Cyclization Reactions Involving the Amino Group
The amino group of this compound can participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. nih.gov For instance, reaction with appropriate bifunctional reagents can lead to the construction of fused ring systems. The specific outcome of these reactions is highly dependent on the reagent and reaction conditions employed. Such cyclizations are valuable for generating novel molecular scaffolds with potential biological activity. nih.govfrontiersin.orgacs.org
Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group on the five-membered ring of this compound is another key site for chemical modification. Its reactivity allows for the introduction of various functional groups through esterification and etherification.
Esterification and Etherification Reactions
The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. Esterification can alter the polarity and lipophilicity of the molecule.
Etherification, the conversion of the hydroxyl group to an ether, can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
These transformations of the hydroxyl group provide another layer of synthetic versatility, enabling the fine-tuning of the molecule's properties for specific applications.
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol group at the C2 position of this compound is a prime site for oxidation to the corresponding ketone, 4-amino-2,3-dihydro-1H-inden-2-one (also known as 4-amino-2-indanone). While direct literature on the oxidation of this specific substrate is not extensively detailed, the synthesis and stability of the resulting 4-aminoindanone derivatives are documented, suggesting the feasibility of this transformation. chemrxiv.org
The synthesis of related aminoindanones has been approached through various routes. For instance, a patented method describes the catalytic reduction of substituted 2-isonitrosoindanone-1 to yield a substituted 2-aminoindanone-1. google.com More directly relevant is the preparation of 4-aminoindanone derivatives from the corresponding 4-nitroindanone, which is reduced to the amino group. chemrxiv.org This indicates that the 4-amino-1-indanone (B1289165) scaffold is a stable and accessible molecule.
Common oxidizing agents for the conversion of secondary alcohols to ketones can be employed for this transformation. The choice of reagent would need to consider the potential for side reactions, such as oxidation of the amino group. Milder, more selective oxidizing agents would be preferable.
Table 1: Potential Oxidizing Agents for the Synthesis of 4-Amino-2-indanone
| Oxidizing Agent/System | Description |
| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions. |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols. |
The resulting 4-amino-2-indanone is a valuable intermediate for further derivatization, allowing for the introduction of substituents at the nitrogen atom or through reactions involving the ketone functionality.
Hydrogenation and Deoxygenation Studies
The indane core of this compound contains an aromatic ring that can be susceptible to hydrogenation under specific catalytic conditions. However, the aminoindanol structure itself is often utilized as a chiral ligand in catalytic transfer hydrogenation reactions, highlighting its stability under these reductive environments. acs.orgnih.gov For example, (1R,2S)-(+)-cis-1-Amino-2-indanol is a well-known ligand for the asymmetric transfer hydrogenation of ketones. acs.org This suggests that under controlled conditions, other functional groups can be reduced in the presence of the aminoindanol moiety without affecting its core structure.
Complete hydrogenation of the benzene (B151609) ring would lead to the corresponding amino-octahydro-inden-2-ol, a saturated bicyclic amino alcohol. This would require more forcing conditions, such as high-pressure hydrogen gas in the presence of a potent catalyst like rhodium on carbon.
Deoxygenation of the secondary alcohol at the C2 position would yield 4-amino-2,3-dihydro-1H-indene (4-aminoindane). While specific studies on the deoxygenation of this compound are not prominent in the literature, general methods for alcohol deoxygenation could be applied. A common approach is the Barton-McCombie deoxygenation, which involves the conversion of the alcohol to a thiocarbonyl derivative, followed by radical-initiated reduction with a tin hydride.
Reactivity of the Indane Core
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. The amino group is a powerful ortho-, para-director. Given the structure of the molecule, the positions ortho and para to the amino group are C5 and C7, and C9 (within the fused ring system), respectively. However, steric hindrance from the aliphatic ring will influence the regioselectivity of the substitution.
The synthesis of various substituted aminoindanols, where substituents are introduced on the aromatic ring prior to the formation of the amino alcohol, provides strong evidence for the feasibility of these reactions. mdpi.com For instance, the introduction of methyl and fluoro groups at position 4 of the indane core has been reported. mdpi.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 5-Nitro-4-amino-2,3-dihydro-1H-inden-2-ol and/or 7-Nitro-4-amino-2,3-dihydro-1H-inden-2-ol |
| Halogenation | Br⁺, Cl⁺ | 5-Halo-4-amino-2,3-dihydro-1H-inden-2-ol and/or 7-Halo-4-amino-2,3-dihydro-1H-inden-2-ol |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-amino-2,3-dihydro-1H-inden-2-ol and/or 7-Acyl-4-amino-2,3-dihydro-1H-inden-2-ol |
| Sulfonation | SO₃ | 5-Sulfonyl-4-amino-2,3-dihydro-1H-inden-2-ol and/or 7-Sulfonyl-4-amino-2,3-dihydro-1H-inden-2-ol |
It is important to note that the reaction conditions for EAS must be chosen carefully to avoid side reactions involving the amino and hydroxyl groups. Protection of these functional groups may be necessary in some cases.
Functionalization of the Aliphatic Ring
The aliphatic five-membered ring of this compound offers several avenues for functionalization. The hydroxyl group at C2 is a key reactive handle. As discussed, it can be oxidized to a ketone. Additionally, it can undergo esterification or etherification reactions.
The amino group, while attached to the aromatic ring, influences the reactivity of the adjacent benzylic position (C1) in some related systems. More directly, the functional groups on the aliphatic ring itself can be transformed. A notable example from the literature on the closely related cis-1-amino-2-indanol is the formation of an oxazolidinone by reacting the amino and hydroxyl groups with phosgene (B1210022) or a phosgene equivalent. nih.gov This transformation locks the relative stereochemistry of the C1 and C2 positions.
Furthermore, the synthesis of 2-aminoindane-2-carboxylic acid through the alkylation of a glycine (B1666218) equivalent demonstrates that the C2 position can be a site for building molecular complexity. acs.org The synthesis of cis-1-amino-2-indanol from indene (B144670) oxide, which involves the nucleophilic opening of the epoxide ring, is another prime example of functionalizing the aliphatic portion of the indane scaffold. nih.govmdpi.com
Multifunctional Transformations and Cascade Reactions
The dense arrangement of functional groups in this compound makes it an ideal substrate for multifunctional transformations and cascade reactions, where multiple bond-forming events occur in a single pot. While specific cascade reactions starting from this exact molecule are not widely reported, its structural motifs are found in compounds that undergo such complex transformations.
For instance, the development of cascade reactions for alcohol amination provides a template for how the hydroxyl group could initiate a sequence of reactions. researchgate.net Biocatalytic cascades are also highly relevant. The synthesis of cis-1-amino-2-indanol derivatives has been achieved using a biomimetic styrene (B11656) monooxygenase enzymatic cascade. mdpi.com
Radical cascade reactions offer another powerful strategy. Three-component radical cascades have been developed for the synthesis of complex α-amino acid derivatives, showcasing the potential for intricate transformations involving amino- and carbonyl-containing fragments. nih.gov The general principles of cascade reactions, such as those involving isatins and enamines to build complex heterocyclic systems, can inspire the design of novel transformations originating from this compound. rsc.org
Applications of 4 Amino 2,3 Dihydro 1h Inden 2 Ol As a Versatile Chemical Building Block
Precursor in Complex Organic Synthesis
The unique structural features of 4-amino-2,3-dihydro-1H-inden-2-ol make it an ideal starting material for the synthesis of more complex molecules, particularly those with defined stereochemistry.
Synthesis of Chiral Intermediates
Optically active this compound is a cornerstone in the synthesis of a variety of chiral intermediates. mdpi.comnih.gov Its inherent chirality can be transferred to new molecules, a critical aspect in the preparation of enantiomerically pure compounds, especially in the pharmaceutical industry. For instance, derivatives of this amino alcohol are employed as chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, and are then subsequently removed. mdpi.com The rigid indane framework provides a well-defined steric environment, allowing for high levels of stereocontrol in reactions such as alkylations and reductions. mdpi.comresearchgate.net
One notable application is in the synthesis of spiro[pyrazolin-3,3'-oxindole] products, where its use can lead to high yields and excellent enantioselectivity. researchgate.net Furthermore, bulky derivatives of cis-1-amino-2-indanol have proven to be highly effective as chiral auxiliaries and as a source of nitrogen in asymmetric 6π-azaelectrocyclization reactions. researchgate.net
Development of Chiral Ligands and Organocatalysts
The amino and alcohol functionalities of this compound are ideally suited for the synthesis of a variety of chiral ligands and organocatalysts, which are instrumental in asymmetric catalysis.
Synthesis of Chiral Oxazolines (e.g., Bis(oxazolines) (BOX), PyBOX)
A prominent application of this compound is in the synthesis of chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. mdpi.comnih.govnih.gov These ligands are synthesized by condensing the amino alcohol with dicarboxylic acid derivatives or their synthetic equivalents. nih.govitu.edu.tr The resulting BOX and PyBOX ligands, featuring the rigid indane backbone, can coordinate with various metal centers (e.g., copper, rhodium, nickel) to form highly effective and selective catalysts for a wide array of asymmetric transformations. nih.govnih.gov These reactions include cyclopropanation, Diels-Alder reactions, and enantioselective Negishi cross-couplings. nih.govnih.gov The "inda-box" ligands, derived from cis-1-amino-2-indanol, are particularly noted for their utility in multigram scale synthesis. nih.gov
Table 1: Examples of Chiral Oxazoline (B21484) Ligands Derived from Aminoindanols
| Ligand Type | Description | Common Applications in Asymmetric Catalysis |
| Bis(oxazoline) (BOX) | C2-symmetric ligands formed by linking two oxazoline rings. | Cyclopropanation, Diels-Alder reactions, Aldol reactions. |
| Pyridine-bis(oxazoline) (PyBOX) | Tridentate ligands where a pyridine (B92270) ring links two oxazoline units. | Negishi cross-coupling, Michael additions, Hydrosilylation. |
Preparation of Oxazaborolidine Catalysts for Asymmetric Reductions
This compound is a precursor for the synthesis of chiral oxazaborolidine catalysts. mdpi.comnih.govnih.gov These catalysts, often prepared by the condensation of the amino alcohol with a boron source like borane, are highly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. researchgate.netcapes.gov.br The rigidity of the indanol-derived backbone often leads to higher enantioselectivities compared to catalysts derived from other chiral amino alcohols. mdpi.com These catalysts have been successfully applied in both thermal and photochemical enantioselective reactions. nih.govnih.gov
Table 2: Performance of an Indanol-Derived Oxazaborolidine Catalyst
| Substrate | Product Enantiomeric Excess (e.e.) |
| Acetophenone | >99% |
| ω-Bromo acetophenone | >96% |
| Data from a study on the enantioselective reduction of ketones catalyzed by an oxazaborolidine derived from (1R,2S)-1,2-diphenyl-2-aminoethanol, a structurally related amino alcohol. capes.gov.br |
Chiral Solvating Agents (CSAs) in NMR Spectroscopy for Enantiodiscrimination
Derivatives of this compound have found utility as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net CSAs are used to determine the enantiomeric purity of chiral compounds. When a CSA is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. The well-defined structure of aminoindanol (B8576300) derivatives makes them effective in inducing noticeable chemical shift differences between the enantiomers of various classes of compounds, such as carboxylic acids. researchgate.netrsc.org The effectiveness of a CSA often depends on factors like the solvent, temperature, and the specific structures of the CSA and the analyte. researchgate.netrsc.org
Role in Scaffold and Skeleton Generation for Chemical Libraries
The inherent structural features of this compound make it an attractive starting point for the synthesis of a wide array of complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or one-pot reactions to construct various heterocyclic systems. The rigid indane framework ensures that the resulting molecules have a well-defined spatial arrangement of substituents, a critical factor for molecular recognition by biological targets.
The concept of "privileged scaffolds" is central to the design of chemical libraries. These are molecular frameworks that are known to bind to multiple biological targets. While this compound itself is not widely cited as a privileged scaffold, its potential to serve as a precursor to such structures is significant. By leveraging the reactivity of its amino and hydroxyl moieties, a diverse range of fused and spirocyclic heterocyclic systems can be envisioned.
Hypothetical Applications in Diversity-Oriented Synthesis:
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials in a limited number of steps. nih.gov Multicomponent reactions (MCRs) are a powerful tool in DOS, as they allow for the rapid assembly of complex products from three or more starting materials in a single reaction vessel. nih.govbas.bg The application of MCRs to this compound could lead to the efficient generation of novel chemical libraries.
For instance, the aromatic amine of this compound could participate in Ugi or Biginelli-type multicomponent reactions. An Ugi four-component reaction, involving an aldehyde, an isocyanide, and a carboxylic acid in addition to the aminoindanol, could generate a library of α-acylamino carboxamides with the indane scaffold at their core. bas.bg Similarly, a Biginelli-type reaction with a β-ketoester and an aldehyde could yield dihydropyrimidinone derivatives fused to the indane ring system.
Furthermore, the vicinal amino alcohol functionality opens up possibilities for the synthesis of various N-fused heterocycles. For example, reaction with dicarbonyl compounds could lead to the formation of indenopyrazines or related heterocyclic systems. The synthesis of pyrazinoindoles from related amino-indole precursors has been demonstrated, suggesting the feasibility of similar transformations with this compound to create libraries of fused heterocycles. nih.gov
The generation of spirocyclic systems is another avenue for creating molecular diversity. The hydroxyl group of this compound could be oxidized to a ketone, which could then serve as a precursor for the synthesis of spiro-heterocycles. For example, reaction with a bis-nucleophile could lead to the formation of spiro-oxazolidinones or other related structures.
Potential Scaffold Diversity from this compound:
The table below illustrates a hypothetical set of scaffolds that could be generated from this compound, highlighting its potential as a versatile building block for chemical library synthesis. The generation of such diverse skeletons from a single, readily accessible starting material is a key goal of diversity-oriented synthesis.
| Starting Material | Reaction Type | Potential Scaffold | Key Features of Scaffold |
| This compound | Ugi Four-Component Reaction | Indanyl-α-acylamino carboxamides | Multiple points of diversity from the aldehyde, isocyanide, and carboxylic acid components. |
| This compound | Biginelli-type Reaction | Indeno[1,2-d]dihydropyrimidinones | Fused heterocyclic system with potential for further functionalization. |
| This compound | Reaction with 1,2-dicarbonyl compounds | Indenopyrazines | Fused aromatic heterocyclic system with tunable electronic properties. |
| 4-Amino-2,3-dihydro-1H-inden-2-one (oxidized form) | Spirocyclization with a bis-nucleophile | Spiro-indenyloxazolidinones | Spirocyclic core with defined stereochemistry. |
While direct and extensive research on the use of this compound for generating chemical libraries is not yet widely published, the principles of modern synthetic chemistry strongly support its potential in this area. Its rigid framework and versatile functional groups make it a promising candidate for the development of novel and diverse molecular entities for high-throughput screening and drug discovery. Further exploration of its reactivity in multicomponent and diversity-oriented synthesis strategies is warranted to fully realize its potential as a valuable chemical building block.
Theoretical and Computational Investigations of 4 Amino 2,3 Dihydro 1h Inden 2 Ol
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational landscape of a molecule are pivotal in determining its physical, chemical, and biological properties. For 4-amino-2,3-dihydro-1H-inden-2-ol, the presence of a fused ring system and two stereocenters at the C1 and C2 positions of the indane core suggests a rich conformational isomerism.
The conformational preferences of this compound are primarily governed by the puckering of the five-membered cyclopentane (B165970) ring and the relative orientations of the amino and hydroxyl substituents. The cyclopentane ring in the indane system is not planar and adopts an envelope or twist conformation to alleviate angle and torsional strain. The substituents can exist in either a cis or trans relationship, leading to diastereomers with distinct stabilities.
In general, the most stable conformation will seek to minimize steric interactions between bulky groups. For instance, in substituted cyclohexanes, substituents preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgyoutube.com A similar principle applies to the five-membered ring of the indane system, where pseudo-axial and pseudo-equatorial positions exist. The bulky amino and hydroxyl groups will tend to orient themselves to minimize steric hindrance. The relative stability of different conformers can be quantified through computational methods like molecular mechanics (MM) or quantum mechanics (QM) calculations, which can predict the potential energy surface of the molecule. lumenlearning.com
Table 1: Illustrative Conformational Analysis Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Predicted Population (%) |
| trans-dipseudo-equatorial | 0.0 | C1-C2-N-H: ~180, C1-C2-O-H: ~180 | High |
| cis-pseudo-axial/equatorial | > 2.0 | Varies | Moderate |
| trans-dipseudo-axial | > 5.0 | Varies | Low |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
The amino and hydroxyl groups in this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding, particularly in the cis-isomer, can significantly influence the conformational preference by stabilizing a specific arrangement of the substituents. rsc.orgnih.gov
Intermolecular hydrogen bonding plays a crucial role in the solid-state packing and solution-phase behavior of the compound. The ability of the amino and hydroxyl groups to act as both hydrogen bond donors and acceptors allows for the formation of extensive hydrogen-bonding networks. rsc.orgyoutube.com These interactions are fundamental to understanding the compound's melting point, solubility, and potential interactions with biological macromolecules. The strength and geometry of these hydrogen bonds can be investigated using computational methods, which can calculate interaction energies and visualize the hydrogen-bonding patterns.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are powerful tools for studying compounds like this compound. rsc.orgnih.gov
The electronic structure of this compound is characterized by the interplay between the aromatic benzene (B151609) ring and the saturated five-membered ring with its polar substituents. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity. numberanalytics.comlibretexts.orgnumberanalytics.comwikipedia.org
The HOMO is typically associated with the electron-donating regions of the molecule, which in this case would likely be the amino group and the electron-rich aromatic ring. The LUMO, on the other hand, represents the electron-accepting regions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions |
| LUMO | ~1.5 | π* orbitals of the benzene ring |
| HOMO | ~-5.5 | p-orbitals of the nitrogen atom, π orbitals of the benzene ring |
| HOMO-LUMO Gap | ~7.0 | - |
Note: This table is illustrative and based on general principles of FMO theory. Actual values would require specific computational studies.
Computational chemistry can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the synthesis of this compound often involves stereoselective steps, and computational modeling can help rationalize the observed stereochemical outcomes by calculating the energies of different transition states. While specific studies on this molecule are lacking, research on analogous systems demonstrates the power of these methods in understanding reaction pathways.
Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated spectra of different possible isomers and conformers with experimental data, the correct structure can be assigned. researchgate.net
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the N-H and O-H stretching frequencies, which are sensitive to hydrogen bonding. scielo.brscielo.brresearchgate.net
Table 3: Illustrative Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Assignment |
| ¹H NMR | δ 7.0-7.5 ppm | Aromatic protons |
| ¹H NMR | δ 4.0-4.5 ppm | CH-N proton |
| ¹H NMR | δ 3.5-4.0 ppm | CH-O proton |
| ¹³C NMR | δ 140-150 ppm | Aromatic carbons attached to N and C |
| ¹³C NMR | δ 70-80 ppm | C-O carbon |
| ¹³C NMR | δ 50-60 ppm | C-N carbon |
| IR | ~3400-3200 cm⁻¹ | N-H and O-H stretching vibrations |
| IR | ~3050 cm⁻¹ | Aromatic C-H stretching |
| IR | ~2950 cm⁻¹ | Aliphatic C-H stretching |
Note: This table is illustrative and based on general principles of spectroscopic prediction. Actual values would require specific computational studies.
Chiroptical Properties and Chirality Sensing
The stereochemical characteristics of this compound, a chiral molecule, can be extensively investigated using a combination of theoretical and computational methods. These approaches provide deep insights into its chiroptical properties, which are essential for understanding its interaction with polarized light and for developing methods for enantiomeric differentiation.
Calculations of Optical Rotation and Circular Dichroism (CD)
The chiroptical properties of a molecule, namely its optical rotation (OR) and electronic circular dichroism (ECD), are exquisitely sensitive to its three-dimensional structure. Quantum mechanical calculations have become an indispensable tool for predicting these properties, thereby aiding in the determination of the absolute configuration of chiral molecules. nih.govacs.org
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for the calculation of chiroptical properties due to their favorable balance of accuracy and computational cost. nih.gov For this compound, the first step in such a study would involve a thorough conformational analysis to identify all low-energy conformers. This is crucial as the observed chiroptical properties are a Boltzmann-weighted average of the contributions from all populated conformers. mdpi.comresearchgate.net
The specific optical rotation at a given wavelength, commonly the sodium D-line (589 nm), can be calculated using TD-DFT. acs.orgresearchgate.net These calculations typically employ hybrid functionals like B3LYP and large basis sets that include diffuse functions, such as aug-cc-pVDZ, to accurately describe the electronic properties. acs.orgnih.gov The use of Gauge-Invariant Atomic Orbitals (GIAOs) is standard practice to ensure that the calculated optical rotation is independent of the origin of the coordinate system. researchgate.net
The following table illustrates a hypothetical set of calculated optical rotation values for the (R)- and (S)-enantiomers of this compound, showcasing the expected mirror-image relationship between the enantiomers.
| Enantiomer | Functional/Basis Set | Calculated [α]D (deg) |
| (R)-4-amino-2,3-dihydro-1H-inden-2-ol | B3LYP/aug-cc-pVDZ | +25.4 |
| (S)-4-amino-2,3-dihydro-1H-inden-2-ol | B3LYP/aug-cc-pVDZ | -25.1 |
| (R)-4-amino-2,3-dihydro-1H-inden-2-ol | CAM-B3LYP/aug-cc-pVDZ | +28.1 |
| (S)-4-amino-2,3-dihydro-1H-inden-2-ol | CAM-B3LYP/aug-cc-pVDZ | -27.9 |
Note: The data in this table is illustrative and based on typical results for similar chiral molecules. It does not represent experimentally verified values for this compound.
Similarly, the entire Electronic Circular Dichroism (ECD) spectrum can be simulated using TD-DFT. The ECD spectrum, which plots the differential absorption of left and right circularly polarized light as a function of wavelength, provides a more detailed fingerprint of a chiral molecule than the optical rotation at a single wavelength. arxiv.org A comparison of the calculated ECD spectrum with the experimental one is a powerful method for assigning the absolute configuration of a new chiral compound. nih.gov The theoretical spectrum is generated by summing up the contributions of individual electronic transitions, each characterized by a rotatory strength.
Computational Modeling of Chiral Recognition
Chiral recognition is a fundamental process in which a chiral molecule (the selector) interacts differently with the two enantiomers of another chiral molecule (the selectand), leading to the formation of diastereomeric complexes with different stabilities. acs.orgnih.gov Computational modeling is a powerful tool to elucidate the mechanisms of chiral recognition at the molecular level. nih.govnih.gov
For this compound, computational studies can be designed to understand how its enantiomers are recognized by a chiral stationary phase in chromatography or by a chiral host molecule. These studies often employ molecular dynamics (MD) simulations or docking calculations. nih.govscirp.orgtdl.org
The process begins with the construction of a model system comprising one enantiomer of this compound and the chiral selector. The intermolecular interactions between the two molecules are then calculated. These interactions can include hydrogen bonds, π-π stacking, steric repulsion, and electrostatic interactions. acs.org The well-established "three-point interaction model" posits that for effective chiral discrimination, there must be at least three points of interaction between the selector and the selectand, with at least one of these being stereochemically dependent. acs.orgresearchgate.net
Molecular dynamics simulations can be used to explore the conformational landscape of the diastereomeric complexes and to calculate the binding free energies. nih.govscirp.orgtdl.org A significant difference in the calculated binding free energy between the complexes of the (R)- and (S)-enantiomers with the chiral selector would indicate effective chiral recognition.
The table below presents a hypothetical example of calculated binding free energies for the interaction of the enantiomers of this compound with a generic chiral selector.
| Diastereomeric Complex | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues/Groups |
| (R)-4-amino-2,3-dihydro-1H-inden-2-ol + Selector | -7.5 | Amino group, Hydroxyl group, Aromatic ring |
| (S)-4-amino-2,3-dihydro-1H-inden-2-ol + Selector | -5.2 | Amino group, Aromatic ring |
Note: This data is for illustrative purposes only and demonstrates the expected difference in binding affinity that underpins chiral recognition.
By analyzing the simulation trajectories, specific intermolecular interactions that are crucial for chiral discrimination can be identified. researchgate.net For instance, the amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, while the indane ring system can participate in π-π stacking and hydrophobic interactions. The spatial arrangement of these functional groups is critical for the stereospecific interactions that lead to chiral recognition.
Advanced Analytical Methodologies for Research Purity and Stereochemical Assessment
Chromatographic Techniques
Chromatography is a cornerstone for the separation and purification of chemical compounds. For chiral molecules such as 4-amino-2,3-dihydro-1H-inden-2-ol, specialized chiral chromatographic techniques are essential to resolve and quantify the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.
The enantiomeric purity of this compound can be determined with high accuracy using this method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for separating a broad range of chiral compounds, including amino alcohols. yakhak.org Columns like the Chiralpak® and Chiralcel® series are frequently employed. For instance, amylose or cellulose tris(phenylcarbamate) derivatives, such as amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IE), have shown great success in resolving chiral amines. yakhak.org
The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. For this compound, the amino and hydroxyl groups, as well as the aromatic ring, serve as key interaction points. To enhance detectability and potentially improve chiral recognition, the primary amino group can be derivatized with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org
Method development typically involves screening various polysaccharide-based columns and optimizing the mobile phase composition, which is often a mixture of a hydrocarbon solvent (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol). yakhak.orgscas.co.jp The ratio of these solvents is adjusted to achieve optimal resolution and retention times.
A validated chiral HPLC method would provide crucial data on the enantiomeric excess (ee) of a sample, a critical parameter in stereoselective synthesis and for research purposes. Validation would include assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ) for the minor enantiomer. yakhak.org
Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity of Amino Alcohols
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 220 nm (or appropriate wavelength for derivatized analyte) |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) is another principal technique for chiral separations, prized for its high resolution and sensitivity. For non-volatile compounds like this compound, derivatization is a mandatory prerequisite to increase volatility and thermal stability. researchgate.netsigmaaldrich.com
The amino and hydroxyl groups must be derivatized. A common two-step procedure involves esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For example, the compound can be reacted with a chiral derivatizing agent, forming diastereomers that can be separated on a standard achiral column. More commonly, the analyte is derivatized with an achiral reagent, and the resulting enantiomeric derivatives are separated on a chiral stationary phase. sigmaaldrich.comuni-muenchen.de Cyclodextrin derivatives or amino acid derivatives, such as Chirasil-Val®, are widely used as CSPs in capillary GC columns. uni-muenchen.de These phases offer excellent enantioselective recognition for derivatized amino acids and amino alcohols.
The choice of derivatizing agent can influence the separation and even invert the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com For instance, using trifluoroacetic anhydride (B1165640) versus acetic anhydride for the acylation step can switch which enantiomer elutes first. This can be advantageous for accurately quantifying a trace enantiomeric impurity by moving its peak away from the tail of the major enantiomer's peak. sigmaaldrich.com
GC coupled with mass spectrometry (GC-MS) provides definitive peak identification and is highly sensitive, allowing for the determination of enantiomeric ratios down to very low levels (e.g., <0.1%). cat-online.com
Table 2: Typical Derivatization and Chiral GC Conditions
| Step | Details |
|---|
| Derivatization | 1. Esterification of the hydroxyl group (e.g., with an anhydride). 2. Acylation of the amino group (e.g., with trifluoroacetic anhydride). | | GC Column | Chirasil-Val or cyclodextrin-based CSP (e.g., CHIRALDEX G-TA) | | Carrier Gas | Helium or Hydrogen | | Temperature Program | Optimized gradient (e.g., start at 100 °C, ramp to 200 °C) | | Injector Temp. | 250 °C | | Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | | Detector Temp. | 250 °C |
Spectroscopic Characterization in Research Contexts
Spectroscopic methods provide invaluable information about the molecular structure, connectivity, and stereochemistry of a compound. For research involving novel compounds or complex structures, a combination of spectroscopic techniques is essential for unambiguous characterization.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR experiments are crucial for elucidating the complex structure of this compound and confirming the relative stereochemistry of the amino and hydroxyl groups (cis or trans). researchgate.netyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. researchgate.net For this compound, COSY spectra would be used to trace the connectivity of the protons on the indane skeleton, for example, identifying which protons are adjacent to the carbinol proton (H-C2) and the proton at the amino-bearing carbon (H-C1).
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.netyoutube.com It is instrumental in assigning the ¹³C signals by linking them to their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), helping to piece together the molecular framework and confirm the assignment of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close in space, regardless of whether they are connected through bonds. For this compound, a NOESY experiment would be definitive in establishing the cis or trans relative stereochemistry. A spatial correlation (NOE) between the proton at C1 and the proton at C2 would strongly indicate a cis relationship.
Solid-State NMR (ssNMR) can provide structural information on the compound in its crystalline or amorphous solid form. This is particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding networks, within the crystal lattice. nih.gov For nitrogen-containing compounds like aminoindanols, ¹⁵N ssNMR can be a powerful tool, though it often requires isotopic labeling to be effective. nih.govnih.gov
Table 3: Information from 2D NMR Experiments for this compound
| Experiment | Correlation | Information Gained |
|---|---|---|
| COSY | ¹H – ¹H (through-bond) | Identifies neighboring protons; traces proton spin systems. |
| HSQC | ¹H – ¹³C (one-bond) | Assigns carbon signals based on attached protons. |
| HMBC | ¹H – ¹³C (multiple-bond) | Establishes long-range connectivity; assigns quaternary carbons. |
| NOESY | ¹H – ¹H (through-space) | Determines spatial proximity of protons; confirms relative stereochemistry (cis/trans). |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the molecular ion and its fragments. nih.gov
For this compound (C₉H₁₁NO), HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺). The experimentally measured mass would be compared to the theoretically calculated mass, with a very small mass error (typically <5 ppm) providing strong evidence for the proposed formula. miamioh.edu
Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural information. The fragmentation of the indane ring system and the loss of functional groups (e.g., water from the alcohol, ammonia (B1221849) from the amine) can be rationalized to support the proposed structure.
Table 4: Predicted HRMS Data for C₉H₁₁NO Adducts
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09134 |
| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.07328 |
| [M-H]⁻ | C₉H₁₀NO⁻ | 148.07678 |
Data sourced from PubChem predictions. nih.gov
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformation and intermolecular interactions like hydrogen bonding. rsc.org IR and Raman are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other due to different selection rules. rsc.org
For this compound, IR spectroscopy would clearly show characteristic absorption bands for:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the alcohol group and influenced by hydrogen bonding.
N-H stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H stretches: Signals for aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹).
C=C stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.
Table 5: Key Functional Group Vibrations for this compound
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Activity |
|---|---|---|---|
| -OH | O-H Stretch | 3200-3600 (Broad) | Weak |
| -NH₂ | N-H Stretch | 3300-3500 (Sharp, 2 bands) | Moderate |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
| Aliphatic C-H | C-H Stretch | 2850-2960 | Moderate |
| C-O | C-O Stretch | 1000-1250 | Weak |
Crystallographic Analysis
There is currently no available information in the scientific literature regarding the crystallographic analysis of this compound. This includes a lack of published data on its crystal system, space group, unit cell dimensions, and other key crystallographic parameters.
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
As no single-crystal X-ray diffraction studies for this compound have been reported, the absolute configuration of its potential stereoisomers has not been experimentally determined using this definitive technique. The spatial arrangement of the amino and hydroxyl groups relative to the indenyl ring system remains unconfirmed by X-ray crystallography.
It is important to note that while crystallographic data exists for isomers and related amino-indanol compounds, the strict focus of this article on this compound prevents the inclusion of such data. Further research is required to elucidate the solid-state structure and stereochemistry of this specific compound.
Green Chemistry Principles in the Synthesis and Application of 4 Amino 2,3 Dihydro 1h Inden 2 Ol
Sustainable Synthetic Routes
The traditional synthesis of aminoindanol (B8576300) derivatives often involves multi-step processes with harsh reagents and significant solvent use. In contrast, sustainable routes prioritize the use of safer reaction media, renewable starting materials, and innovative reaction conditions to reduce the environmental impact.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. By eliminating the solvent, these methods reduce waste, lower costs, and can sometimes lead to higher reaction rates and selectivities. One notable approach applicable to the synthesis of vicinal amino alcohols is the reaction of epoxides with an amine source under solvent-free conditions. For instance, the ring-opening of an appropriate indene (B144670) oxide precursor with an ammonia (B1221849) equivalent can be envisioned to proceed without a solvent, potentially catalyzed by a solid-supported reagent that can be easily recovered and reused.
Another promising avenue is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. Microwave irradiation can accelerate reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. The aminolysis of vinylepoxides, a potential precursor to 4-amino-2,3-dihydro-1H-inden-2-ol, has been shown to be highly efficient under microwave irradiation, suggesting a viable solvent-free pathway. researchgate.net
| Reaction Type | Conditions | Advantages |
| Solid-state epoxide opening | Solid-supported catalyst, heat | Reduced waste, catalyst recyclability |
| Microwave-assisted aminolysis | Microwave irradiation, neat | Rapid reaction times, high yields researchgate.net |
The reliance on petroleum-based feedstocks is a major challenge for the chemical industry. The exploration of renewable biomass as a starting point for valuable chemicals is a cornerstone of green chemistry. rsc.org While the direct synthesis of this compound from renewable resources is not yet established, research into producing aromatic compounds and amino acids from biomass offers future possibilities. rsc.org
For example, lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds. Through catalytic depolymerization and subsequent functionalization, it may be possible to derive an indane scaffold. Similarly, biomass-derived sugars can be converted into platform chemicals that could, in principle, be transformed into the carbocyclic core of the indenol. The amino functionality could be introduced via biocatalytic methods, such as transamination, using amino acids derived from fermentation processes. nih.govresearchgate.net
Catalytic Efficiencies and Atom Economy
Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency and lower waste generation. The concept of atom economy, which measures the proportion of reactant atoms incorporated into the final product, is a key metric for evaluating the sustainability of a synthetic route. jocpr.com
The synthesis of this compound can be designed to maximize atom economy. For instance, a hypothetical asymmetric transfer hydrogenation of a corresponding amino ketone precursor would be a highly atom-economical step. In such a reaction, the hydrogen atoms are transferred from a simple alcohol like isopropanol (B130326), with acetone (B3395972) being the only byproduct. The use of a chiral catalyst, such as a ruthenium complex with a cis-1-aminoindan-2-ol-derived ligand, can ensure high enantioselectivity. nih.gov
Enzymatic catalysis offers another powerful tool for improving efficiency. Transaminases, for example, can convert a ketone precursor into the desired amine with high stereoselectivity, using a simple amino donor and generating a simple keto acid as the byproduct. ajpamc.com This biocatalytic approach avoids the use of heavy metal catalysts and often proceeds in aqueous media under mild conditions.
| Synthetic Approach | Key Features | Atom Economy |
| Asymmetric Transfer Hydrogenation | Ru-catalyst, isopropanol as H-source | High |
| Enzymatic Transamination | Transaminase enzyme, aqueous media | High |
| Ritter Reaction on Indene Oxide | Acid catalyst, nitrile solvent/reagent | Moderate to High mdpi.com |
Waste Minimization Strategies
Minimizing waste is a critical goal in green chemical synthesis. This can be achieved through various strategies, including the use of recyclable catalysts, minimizing the use of protecting groups, and designing convergent synthetic pathways.
In the synthesis of this compound, the use of heterogeneous or polymer-supported catalysts can significantly reduce waste. rsc.org For example, a polystyrene-supported fluoride (B91410) catalyst has been shown to be effective in the synthesis of 1,2-azido alcohols, which are precursors to amino alcohols. rsc.org Such catalysts can be easily filtered off at the end of the reaction and reused multiple times, eliminating the need for complex purification procedures that generate solvent waste.
Flow chemistry presents another powerful strategy for waste minimization. rsc.org By conducting reactions in a continuous flow reactor, it is possible to improve reaction control, enhance safety, and reduce the generation of byproducts. The integration of in-line purification can further streamline the process and minimize waste streams. A flow-based synthesis of 1,2-azido alcohols has demonstrated significantly lower E-factors (a measure of waste generated per unit of product) compared to batch processes. rsc.org
Finally, telescoping reactions, where multiple synthetic steps are performed in a single pot without the isolation of intermediates, can dramatically reduce solvent and energy consumption, as well as waste from purification. A one-pot synthesis of related heterocyclic compounds has demonstrated the potential of this approach. frontiersin.org
| Strategy | Implementation Example | Impact on Waste Reduction |
| Recyclable Catalysts | Polystyrene-supported fluoride rsc.org | Reduced catalyst waste, simplified purification |
| Flow Chemistry | Continuous flow synthesis of precursors rsc.org | Lower E-factor, improved safety and control |
| One-Pot Reactions | Multi-component synthesis of related heterocycles frontiersin.org | Reduced solvent use and purification waste |
Future Perspectives and Emerging Research Directions
Integration with Advanced Automation and Robotics in Synthesis
The synthesis of complex organic molecules like 4-amino-2,3-dihydro-1H-inden-2-ol is often a multi-step process that can be both time-consuming and labor-intensive. The integration of advanced automation and robotics offers a transformative approach to overcoming these challenges.
Future research will likely focus on the development of automated continuous flow synthesis platforms for the production of this compound and its derivatives. nih.govenantia.comrsc.org Flow chemistry provides several advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction, purification, and analysis steps. enantia.comresearchgate.net
Table 1: Potential Advantages of Automated Synthesis for this compound
| Feature | Benefit in the Context of this compound Synthesis |
| Precise Reaction Control | Improved stereoselectivity in the formation of the chiral centers. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |
| High-Throughput Screening | Rapid optimization of reaction conditions and synthesis of derivatives. |
| Reproducibility | Consistent production of high-purity material for further studies. |
Exploration of New Catalytic Systems
The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, a key focus will be on asymmetric synthesis to selectively produce the desired stereoisomer, as biological activity is often highly dependent on the three-dimensional structure of the molecule.
Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, has emerged as a powerful and sustainable alternative to traditional chemical methods. mdpi.comresearchgate.netnih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases are particularly well-suited for the synthesis of chiral amines. mdpi.comnih.gov Future research could explore the use of engineered enzymes for the stereoselective synthesis of this compound. nih.gov This approach offers the potential for high enantiomeric excess under mild reaction conditions. researchgate.net
Metal-Catalyzed Asymmetric Synthesis: Transition metal-catalyzed reactions are another fertile ground for the development of new synthetic methods. Recent advances in C-H activation and amination reactions could provide more direct and atom-economical routes to aminoindan scaffolds. rsc.orgnih.govacs.org For instance, scandium-catalyzed enantioselective [3 + 2] annulation has been shown to be effective for the synthesis of chiral 1-aminoindanes. acs.org The development of new chiral ligands for metals like rhodium, ruthenium, or iridium could lead to highly selective methods for the synthesis of this compound. The cis-1-aminoindan-2-ol scaffold, a close structural relative, has been extensively used in asymmetric synthesis, highlighting the potential of this class of compounds. nih.govnih.gov
Table 2: Emerging Catalytic Strategies for this compound Synthesis
| Catalytic System | Potential Application | Key Advantages |
| Transaminases | Asymmetric amination of a corresponding ketone precursor. | High stereoselectivity, mild reaction conditions, green chemistry. mdpi.com |
| Imine Reductases | Reductive amination of a ketone precursor. | Complements transaminase chemistry, broad substrate scope. nih.gov |
| Metal-Catalyzed C-H Amination | Direct introduction of the amino group onto the indane scaffold. | Increased atom economy, potentially shorter synthetic routes. rsc.orgnih.gov |
| Asymmetric Hydrogenation | Stereoselective reduction of an enamine or imine precursor. | Well-established and highly effective for producing chiral amines. |
Development of Novel Applications in Materials Science
The unique structural features of this compound, namely the aromatic ring and the primary amine, make it an interesting building block for the development of novel materials. Aromatic amines are widely used in the synthesis of polymers, dyes, and organic electronic materials. fiveable.meontosight.aiyoutube.comsundarbanmahavidyalaya.in
Future research could investigate the incorporation of this compound into polymer backbones to create new polyamides or polyimides. The rigid indane scaffold could impart desirable thermal and mechanical properties to these polymers. Furthermore, the amino group provides a handle for further functionalization, allowing for the tuning of the material's properties.
In the realm of organic electronics, aromatic amines are known to have interesting photophysical and electronic properties. acs.org Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as charge-transporting materials in organic field-effect transistors (OFETs). The specific substitution pattern on the aromatic ring and the stereochemistry of the molecule could be tailored to optimize its performance in these applications.
Interdisciplinary Research Opportunities
The full potential of this compound will likely be realized through interdisciplinary collaborations that bridge the gap between chemistry, biology, and materials science.
Medicinal Chemistry and Chemical Biology: The aminoindan scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netmdpi.com Derivatives of 2-aminoindan (B1194107) have been shown to interact with a variety of biological targets, including monoamine transporters. nih.govnih.gov Future research could involve the synthesis of a library of this compound derivatives and their screening against a panel of biological targets to identify new therapeutic leads. The compound could also be developed into a chemical probe to study the function of specific proteins or biological pathways.
Computational Chemistry: Computational studies will play a crucial role in guiding future research. rsc.org Density functional theory (DFT) calculations can be used to predict the reactivity of the molecule, to design new catalytic systems, and to understand the mechanism of proposed reactions. Molecular docking simulations can be employed to predict how derivatives of this compound might bind to biological targets, thereby prioritizing the synthesis of the most promising compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
